L-Sorbitol

Description

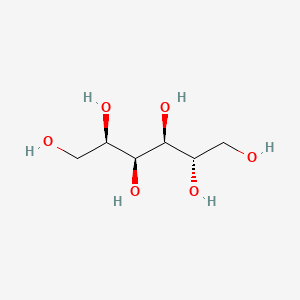

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042096 | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-59-8 | |

| Record name | L-Sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

L Sorbitol Biosynthesis and Metabolic Dynamics

Enzymology of Aldose Reductase in L-Sorbitol Synthesis

Aldose reductase (AR), an NADPH-dependent oxidoreductase, is a key enzyme in the polyol pathway, catalyzing the reduction of glucose to sorbitol. wikipedia.org While this reaction primarily produces D-sorbitol from D-glucose, the broader catalytic activity of aldose reductase on various aldehydes and carbonyls suggests potential interactions with L-sugars or their derivatives, which could theoretically lead to the formation of this compound or related polyols. wikipedia.org

Structural-Functional Analysis of Aldose Reductase Isoforms

Aldose reductase (AKR1B1) is a monomeric enzyme belonging to the aldo-keto reductase superfamily. nih.gov It has a molecular weight of approximately 35,900 Daltons. frontiersin.org The enzyme's structure includes a substrate-binding site where various aldose substrates, such as glucose, bind for conversion to their corresponding sugar alcohols. mdpi.com The catalytic mechanism involves the transfer of a pro-R hydride from NADPH to the carbonyl carbon of the substrate. wikipedia.org

While AKR1B1 is the primary isoform known for glucose reduction, other isoforms within the aldo-keto reductase superfamily exist and may exhibit different substrate specificities. Structural variations among these isoforms could influence their affinity for different sugar isomers, potentially including L-glucose or other L-aldehydes, which could lead to this compound formation. Research into the structural-functional analysis of these isoforms is crucial to fully understand their potential roles in this compound biosynthesis.

Regulatory Mechanisms of Aldose Reductase Expression and Activity

Aldose reductase expression and activity are modulated by various factors, including glucose levels, oxidative stress, and inflammatory cytokines such as IL-8, IL-6, and TNF-alpha. mdpi.comoup.com Under hyperglycemic conditions, the expression and activity of aldose reductase are significantly increased, leading to enhanced conversion of glucose to sorbitol. nih.govnih.govarvojournals.org This glucose-specific modulation of AR mRNA expression and activity has been observed in various cell types, including pulmonary artery endothelial cells and retinal pigment epithelial cells. nih.govarvojournals.org

Studies have shown that exposure to elevated glucose concentrations can lead to a significant increase in aldose reductase mRNA expression and enzyme activity. For instance, in calf pulmonary artery endothelial cells, exposure to 18 mmol/l glucose resulted in a 2.4-fold increase in aldose reductase mRNA expression at 12 hours, with a strong correlation observed between mRNA expression and enzyme activity. nih.gov Conversely, very high glucose concentrations (55 mmol/l) were shown to decrease aldose reductase mRNA expression and activity after 24 hours. nih.gov

The regulatory mechanisms governing aldose reductase involve transcriptional and post-transcriptional control. The increase in aldose reductase mRNA levels induced by glucose can be inhibited by actinomycin (B1170597) D, suggesting a transcriptional regulatory component. nih.gov Further research is needed to fully elucidate the specific signaling pathways and transcription factors involved in the regulation of aldose reductase expression in response to different stimuli, and how these mechanisms might be relevant to potential this compound synthesis pathways.

Sorbitol Dehydrogenase and Fructose (B13574) Metabolism: The Polyol Pathway

Sorbitol dehydrogenase (SDH), also known as SORD, is the second key enzyme in the polyol pathway. nih.gov It catalyzes the reversible NAD+-dependent oxidation of sorbitol to fructose. nih.govolink.comuniprot.org This enzyme is crucial for the further metabolism of sorbitol produced by aldose reductase. nih.gov SDH is a member of the medium-chain dehydrogenase superfamily. nih.gov While SDH primarily acts on D-sorbitol to produce D-fructose, its activity on this compound or related stereoisomers and the subsequent metabolic fate of any resulting L-fructose or other products require further investigation.

Interplay between this compound and Fructose Metabolic Fluxes

In the canonical polyol pathway, D-sorbitol is converted to D-fructose by sorbitol dehydrogenase. nih.gov This pathway represents an alternative route for glucose metabolism, becoming particularly significant under hyperglycemic conditions when the primary glucose utilization pathway (glycolysis) is saturated. wikipedia.orgwikipathways.orgaustinpublishinggroup.com The increased flux through the polyol pathway leads to the accumulation of sorbitol and subsequent production of fructose in tissues that express both aldose reductase and sorbitol dehydrogenase. wikipedia.orgwikipathways.org

The interplay between sorbitol and fructose metabolic fluxes is evident in tissues like the liver, ovaries, and seminal vesicles, where the polyol pathway is active. youtube.com Fructose produced via this pathway can then be phosphorylated by fructokinase and enter glycolysis. wikipedia.orgwikipathways.org However, in tissues lacking sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells, sorbitol accumulates, leading to osmotic stress and cellular dysfunction. nih.govwikipedia.orgresearchgate.netnih.gov

The metabolic fate of this compound is less extensively studied compared to D-sorbitol. If this compound is produced through alternative pathways, its interaction with sorbitol dehydrogenase or other enzymes and its subsequent metabolic fluxes would likely differ from those of D-sorbitol. Research utilizing metabolic flux models, similar to those developed for analyzing sorbitol biosynthesis in microorganisms, could provide insights into the potential metabolic routes and fluxes involving this compound in different biological systems. nih.govresearchgate.net

Genetic and Epigenetic Regulation of Sorbitol Dehydrogenase

Sorbitol dehydrogenase is encoded by the SORD gene. uniprot.orgappliedtherapeutics.com Genetic variations in the SORD gene can impact SDH activity and have been linked to certain conditions, such as SORD deficiency, a genetic disease characterized by sorbitol accumulation. appliedtherapeutics.com The regulation of SORD gene expression can occur at both the genetic and epigenetic levels.

While detailed research on the specific genetic and epigenetic regulation of SORD in the context of this compound metabolism is limited, studies on the polyol pathway in general suggest that factors influencing glucose metabolism and oxidative stress may indirectly affect SDH expression or activity. Further research is needed to understand the specific regulatory mechanisms governing SORD expression and how they might be influenced by or impact this compound metabolism.

Alternative Pathways of this compound Generation and Catabolism

While the polyol pathway is the primary route for D-sorbitol synthesis from glucose, alternative pathways for the generation and catabolism of this compound may exist, particularly in microorganisms or through less characterized enzymatic reactions in other organisms.

In some microorganisms, sorbitol metabolism can involve different enzymes and pathways. For example, in Aerobacter aerogenes, sorbitol metabolism involves a phosphotransferase system and sorbitol 6-phosphate dehydrogenase, which converts sorbitol 6-phosphate to D-fructose 6-phosphate. asm.orgtandfonline.com This suggests that phosphorylation and subsequent dehydrogenation of sorbitol or its isomers can occur through alternative enzymatic routes.

The potential for this compound generation through the reduction of L-glucose or other L-aldehydes by various aldo-keto reductases warrants further investigation. Similarly, the catabolism of this compound could involve specific dehydrogenases or other enzymes capable of acting on this stereoisomer, potentially leading to the formation of L-fructose or other metabolic intermediates. Research into the substrate specificity of various polyol-metabolizing enzymes across different species is essential to identify potential alternative pathways for this compound metabolism.

Data from studies on engineered microorganisms for sorbitol production also hint at alternative metabolic routes. For instance, Lactobacillus plantarum has been engineered to produce sorbitol from fructose-6-phosphate (B1210287), indicating that sorbitol synthesis can occur through pathways distinct from the direct reduction of glucose. researchgate.net Exploring these alternative enzymatic reactions and pathways in various biological systems could shed light on the potential mechanisms for this compound generation and catabolism.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 42096 ontosight.ai |

| D-Sorbitol | 5780 nih.govfishersci.sescribd.com |

| Aldose Reductase | 9028-31-3 (CAS) wikipedia.org |

| Sorbitol Dehydrogenase | 1.1.1.14 (EC number) uniprot.orgresearchgate.net |

| Glucose | 5793 (CID for D-glucose) |

| Fructose | 5984 wikipedia.orgfishersci.senih.govmpg.deherts.ac.uk |

| NADPH | 5845 (CID) |

| NADP+ | 5847 (CID) |

| NAD+ | 5875 (CID) |

| NADH | 5853 (CID) |

Key Enzymes in the Polyol Pathway

| Enzyme | Reaction Catalyzed | Cofactor |

| Aldose Reductase | Glucose → Sorbitol | NADPH |

| Sorbitol Dehydrogenase | Sorbitol → Fructose | NAD+ |

Regulation of Aldose Reductase Expression by Glucose

| Glucose Concentration | Effect on AR mRNA Expression (Calf Pulmonary Artery Endothelial Cells) | Effect on AR Activity (Calf Pulmonary Artery Endothelial Cells) |

| 18 mmol/l | Increased (2.4-fold at 12h) nih.gov | Increased (Correlated with mRNA) nih.gov |

| 55 mmol/l | Decreased (at 24h) nih.gov | Decreased (at 24h) nih.gov |

Tissues with Differential Sorbitol Dehydrogenase Expression

| Tissue | Sorbitol Dehydrogenase Expression | Consequence of Sorbitol Accumulation (under hyperglycemia) |

| Liver, Ovaries, Seminal Vesicles | Present youtube.com | Sorbitol converted to Fructose youtube.com |

| Retina, Kidneys, Schwann Cells | Limited or Absent nih.govwikipedia.orgresearchgate.netnih.gov | Sorbitol accumulation, Osmotic stress, Dysfunction nih.govwikipedia.orgresearchgate.netnih.gov |

Isotopic Tracing and Metabolic Flux Analysis of this compound Pathways

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to elucidate the intricate dynamics of metabolic networks, including pathways involving this compound. These methods provide quantitative insights into the rates of biochemical reactions and the flow of carbon or other elements through metabolic routes under specific physiological conditions.

Isotopic tracing involves introducing a substrate labeled with a stable isotope (such as ¹³C, ¹⁵N, or ²H) into a biological system. By tracking the incorporation of the isotope into downstream metabolites over time, researchers can infer the activity of specific pathways and the contribution of different substrates to the synthesis of various compounds bitesizebio.comkuleuven.be. For this compound pathways, using a labeled precursor like ¹³C-glucose or specifically synthesized this compound-₁₃C allows for the tracing of carbon atoms through its biosynthesis and subsequent metabolic conversions bitesizebio.commedchemexpress.com. Analysis of the labeling patterns in metabolites, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), reveals the relative fluxes through competing pathways bitesizebio.combioscientifica.comnih.gov.

Metabolic Flux Analysis (MFA) builds upon isotopic tracing data and extracellular uptake/secretion rates by integrating this information into a mathematical model of the metabolic network kuleuven.be. By applying principles of mass balance and isotopic steady state (or non-steady state), MFA calculates the intracellular reaction rates, or fluxes, that are consistent with the experimental observations kuleuven.bebioscientifica.com. This provides a quantitative map of metabolic activity, highlighting the major routes of carbon flow and identifying potential bottlenecks or regulatory points within this compound metabolism.

Studies employing MFA have investigated sorbitol metabolism in various organisms. For instance, a metabolic flux model was developed for the microalga Diplosphaera chodatii to analyze sorbitol biosynthesis. asm.orgnih.gov. This model, encompassing 151 genes, 155 metabolites, and 194 reactions across 12 core pathways, allowed for the in silico simulation of sorbitol production and its relationship with algal growth under both photoautotrophic and mixotrophic conditions asm.orgnih.gov. Findings from this model predicted the limits of the metabolic interplay between sorbitol biosynthesis and growth, offering potential applications in designing bio-based sorbitol production processes asm.orgnih.gov.

While specific detailed published data tables focusing solely on isotopic tracing or MFA of this compound pathways in isolation were not extensively found in the search results, the application of these techniques to sorbitol metabolism in general (which often involves D-sorbitol or pathways that could potentially be studied for this compound) demonstrates their relevance and utility. The principles of using labeled substrates to track metabolic flow and employing mathematical models to quantify fluxes are directly applicable to studying this compound biosynthesis and catabolism in any organism where these pathways are active. Research in Gluconobacter strains, which are known to metabolize D-sorbitol and L-sorbose, could potentially benefit from such analyses to fully understand the fluxes through their unique metabolic routes involving these polyols researchgate.net.

Physiological and Biological Roles of L Sorbitol

Antioxidant Properties and Oxidative Stress Mitigation by L-Sorbitol

Mechanisms of this compound in Radical Scavenging

Sorbitol has been observed to function as a radical scavenger. Research indicates that sorbitol can scavenge hydroxyl radicals (OH•) and superoxide (B77818) radicals (O₂•⁻). researchgate.net Antioxidants, in general, can scavenge radicals through various mechanisms, including hydrogen atom transfer, single electron transfer, and targeted scavenging activities. nih.gov An effective antioxidant needs to be able to react with radicals and form stable products. nih.gov While this compound itself demonstrates scavenging activity against specific radicals, some derivatives, such as 6-O-cinnamoythis compound, have also shown radical scavenging capabilities. science.gov In plants, sorbitol's role as an osmoprotectant is linked to its ability to help remove oxygen radicals generated under stress conditions. frontiersin.org

Impact of this compound on Cellular Redox Balance

The metabolism of glucose through the polyol pathway, which involves the conversion of glucose to sorbitol and then to fructose (B13574), has a notable impact on cellular redox balance, particularly under conditions of high glucose concentration. nih.govwikipedia.orgtaylorandfrancis.comjocpr.com The first step of this pathway, catalyzed by aldose reductase, reduces glucose to sorbitol and consumes NADPH, oxidizing it to NADP+. nih.govwikipedia.orgtaylorandfrancis.comjocpr.com This consumption of NADPH can lead to a significant depletion of cellular NADPH levels. nih.govwikipedia.org NADPH is a crucial cofactor for several cellular processes, including the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) via glutathione reductase. wikipedia.orgtaylorandfrancis.comaging-us.com GSH is a primary non-enzymatic antioxidant, essential for maintaining intracellular redox balance and protecting against oxidative stress. wikipedia.orgtaylorandfrancis.comaging-us.com A decrease in NADPH levels impairs GSH regeneration, leading to a reduction in GSH concentration and a disruption of the cellular redox state. wikipedia.orgtaylorandfrancis.comjocpr.comaging-us.com

The second step of the polyol pathway, catalyzed by sorbitol dehydrogenase, oxidizes sorbitol to fructose, simultaneously reducing NAD⁺ to NADH. nih.govwikipedia.org Increased activity of this step can lead to an increase in the NADH/NAD⁺ ratio in the cytoplasm, further contributing to a pro-oxidant status and redox imbalance. aging-us.com The accumulation of sorbitol and the subsequent alterations in the NADPH/NADP⁺ and NAD⁺/NADH ratios are implicated in the pathogenesis of complications associated with hyperglycemia, often resulting in increased oxidative stress. taylorandfrancis.comjocpr.comaging-us.comscispace.com

Here is a summary of the impact on key redox cofactors:

| Cofactor | Change due to Polyol Pathway Activity | Impact on Redox Balance |

| NADPH | Decreases | Shifts towards oxidized state |

| NADP⁺ | Increases | Shifts towards oxidized state |

| NADH | Increases | Shifts towards reduced state |

| NAD⁺ | Decreases | Shifts towards reduced state |

Role of this compound in Plant Physiology

This compound as a Photosynthetic Product and Translocating Sugar Alcohol

In several plant species, particularly within the Rosaceae family (which includes apple, pear, and apricot), this compound serves as a primary product of photosynthesis. agriculturejournals.czcdnsciencepub.compublish.csiro.auresearchgate.netpublish.csiro.au Alongside sucrose (B13894), it is a major form of carbon that is translocated from source leaves, where photosynthesis occurs, to sink tissues, such as fruits, roots, and developing leaves. agriculturejournals.czcdnsciencepub.compublish.csiro.auresearchgate.netpublish.csiro.au In some Rosaceae species, sorbitol can constitute a significant proportion of the total soluble sugars transported in the phloem, accounting for approximately 70% of the translocated carbon in apple and pear. cdnsciencepub.compublish.csiro.au

The synthesis of sorbitol as a photosynthetic product primarily occurs in mature leaves. publish.csiro.au From these source leaves, sorbitol is actively loaded into the phloem for long-distance transport to various sink organs. cdnsciencepub.compublish.csiro.aupublish.csiro.au Specific sorbitol transporters, belonging to families like the Major Facilitator Superfamily (MFS), are involved in the efficient loading of sorbitol into the phloem and its subsequent uptake by sink tissues. cdnsciencepub.com

Upon reaching sink tissues, sorbitol can be utilized for energy or growth. Enzymes such as NAD-dependent sorbitol dehydrogenase (NAD-SDH) and NADP-dependent sorbitol dehydrogenase (NADP-SDH) can convert sorbitol to fructose and glucose. cdnsciencepub.com The metabolic fate of sorbitol in sink tissues can vary depending on the developmental stage and tissue type. publish.csiro.au

Stress Tolerance Mechanisms Involving this compound in Plants

Sorbitol plays a significant role in the mechanisms by which plants tolerate various environmental stresses, including drought, salinity, and chilling. frontiersin.orgresearchgate.netpakbs.orgoup.com Its accumulation in plant tissues is considered an adaptive response to these abiotic stresses. frontiersin.orgresearchgate.netpakbs.orgoup.com

One key mechanism involves sorbitol acting as a compatible osmolyte. frontiersin.orgoup.com By accumulating in cells, sorbitol contributes to osmotic adjustment, helping to maintain cell turgor and water balance under conditions of water deficit or high salinity. oup.com This osmotic function is crucial for preserving cellular structure and function under stress.

Furthermore, sorbitol is involved in protecting plants from oxidative damage caused by stress-induced production of reactive oxygen species (ROS). frontiersin.orgagriculturejournals.czpakbs.orgmdpi.com As discussed earlier, sorbitol can directly scavenge certain ROS, such as hydroxyl and superoxide radicals. researchgate.netfrontiersin.org Additionally, studies suggest that sorbitol can influence the plant's antioxidant defense system. Exogenous application of sorbitol has been shown to alleviate the detrimental effects of salt stress by reducing lipid peroxidation and ROS generation. pakbs.org Research simulating drought stress with sorbitol has also indicated an enhancement of antioxidant enzyme activities, including ascorbate (B8700270) peroxidase (APX), guaiacol (B22219) peroxidase (GPX), and superoxide dismutase (SOD), in some plant genotypes. mdpi.com This suggests that sorbitol can contribute to stress tolerance by bolstering the plant's enzymatic antioxidant defenses.

Beyond its osmotic and antioxidant roles, sorbitol may also act as a signaling molecule involved in regulating plant growth and responses to stress. pakbs.orgresearchgate.net Studies have explored its potential role in disease resistance, suggesting it might influence the expression of genes involved in defense mechanisms. pakbs.orgoup.comresearchgate.net Transcriptomic analysis in apple has indicated that sorbitol plays a role in abiotic and biotic stress tolerance by modulating the expression of stress response genes. oup.com

Here is a summary of this compound's roles in plant stress tolerance:

| Mechanism | Description | Stress Types Primarily Involved |

| Osmotic Adjustment | Accumulates to maintain cell turgor and water balance. | Drought, Salinity |

| Radical Scavenging | Directly neutralizes reactive oxygen species (ROS). | Oxidative Stress (from various abiotic stresses) |

| Antioxidant System Support | May enhance the activity of antioxidant enzymes. | Oxidative Stress |

| Signaling Molecule | Involved in regulating stress response pathways and gene expression. | Abiotic and Biotic Stresses |

Advanced Analytical and Biotechnological Methodologies for L Sorbitol Research

Chromatographic Techniques for L-Sorbitol Quantification and Separation

Chromatographic methods are fundamental for isolating and quantifying this compound in various samples, ranging from food products and pharmaceuticals to biological tissues. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase, allowing for its separation from other components.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

HPLC is a widely used and versatile technique for the analysis of this compound. It offers high resolution and sensitivity, making it suitable for both quantitative and qualitative analysis. Various detection methods can be coupled with HPLC to enhance its capabilities for this compound analysis.

Refractive Index Detection (RID) is a common detector for polyols like sorbitol, as they lack strong chromophores. However, RID can suffer from limited sensitivity and is not compatible with gradient elution customs.go.jp.

Evaporative Light Scattering Detection (ELSD) provides improved sensitivity for sorbitol compared to RID and is compatible with gradient elution, offering stable baselines and no solvent front peaks oup.comscispace.com. A study demonstrated an isocratic HPLC method coupled with ELSD (and UV-VIS) for the determination of sorbitol and glycerol (B35011) in pharmaceutical formulations, showing good reproducibility, accuracy, and sensitivity oup.comscispace.com. Optimized conditions included an acetonitrile-water mobile phase, a specific flow rate, and controlled column and detector temperatures oup.comscispace.com. This method was shown to be stability-indicating and free from interference from formulation excipients and degradation products oup.comscispace.com.

Ultraviolet-Visible (UV-VIS) detection can also be used, particularly at lower wavelengths (e.g., 191 nm), although ELSD generally offers better sensitivity for sorbitol oup.comscispace.com. The use of UV-VIS detection coupled with peak purity software can aid in ensuring selectivity scispace.com.

HPLC methods for sorbitol analysis have been developed for various matrices, including pharmaceutical formulations and food products customs.go.jpoup.comscispace.comftb.com.hr. These methods often involve specific column chemistries, such as calcium-type cation-exchange resin columns or amino-based columns, and optimized mobile phases (e.g., water or acetonitrile-water mixtures) customs.go.jpftb.com.hrresearchgate.net. Internal standards, such as propylene (B89431) glycol, are frequently used for accurate quantification customs.go.jp.

Research findings highlight the effectiveness of HPLC with ELSD for the simultaneous determination of sorbitol and other polyols or sugars in complex samples researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While sorbitol itself is not volatile, it can be analyzed by GC-MS after derivatization, typically silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, making the molecule more volatile nih.govresearchgate.nethmdb.ca.

GC-MS is valuable for this compound profiling, allowing for the identification and quantification of sorbitol within a broader metabolic context. It is particularly useful in studies involving biological samples and complex mixtures.

A GC method for sorbitol analysis involves using a flame ionization detector (FID) and a column packed with a solid phase carrier coated with a liquid phase customs.go.jp. Derivatization with reagents like n-butane boronic acid is employed customs.go.jpscribd.com. Methyl nonadecanate can be used as an internal standard customs.go.jpscribd.com.

GC-MS has been applied in metabolomic studies to differentiate between different biological states based on metabolite profiles, including sorbitol levels nih.gov. For instance, GC-MS-based metabolite profiling has been used to distinguish between biofilm and planktonic phenotypes of Salmonella enterica nih.gov. In such studies, sorbitol has been identified as a metabolite contributing to the variance between different growth modes nih.gov.

While GC-MS offers high sensitivity and provides structural information through mass spectrometry, the derivatization step can add complexity and potential sources of error to the analysis scispace.commdpi.com. Despite this, it remains a valuable tool for comprehensive profiling of sorbitol and related compounds.

Ion Chromatography for this compound Analysis

Ion chromatography (IC), particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), is a highly effective technique for the analysis of carbohydrates, including sorbitol, without the need for derivatization thermofisher.comd-nb.info.

In HPAE-PAD, carbohydrates are separated based on their weak acidity in a strongly alkaline mobile phase on a positively charged anion-exchange resin d-nb.info. Pulsed amperometric detection using a gold working electrode provides sensitive and direct detection of the separated carbohydrates thermofisher.comd-nb.info.

This technique is particularly advantageous for analyzing sorbitol in complex matrices like food samples, where co-elution with structurally similar carbohydrates can be a challenge for other methods thermofisher.com. Advances in high-capacity columns, such as the Dionex CarboPac PA300-4µm column, have improved peak resolution for sorbitol in challenging samples thermofisher.comthermofisher.com.

IC-PAD methods have been successfully applied to determine sorbitol levels in various food products, including fruit juices and mashed fruits, demonstrating good linearity, accuracy, and sensitivity thermofisher.comthermofisher.com. A study using a Dionex CarboPac PA300-4µm column showed efficient separation of sorbitol from other polyols and sugars, with a linear calibration range and high coefficient of determination thermofisher.comthermofisher.com.

Ion-exclusion chromatography (IEC) coupled with ELSD has also been established for the simultaneous analysis of sorbitol with other compounds, such as aspartic acid, in pharmaceutical injections researchgate.netnih.gov. This approach eliminates the need for derivatization and allows for direct detection researchgate.netnih.gov.

Ion chromatography provides a robust and sensitive platform for the direct analysis of this compound, especially in matrices where derivatization is undesirable or complex separations are required.

Spectroscopic Approaches in this compound Structural Elucidation and Interaction Studies

Spectroscopic methods provide valuable insights into the molecular structure, conformation, and interactions of this compound. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding information about its chemical bonds, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules, including this compound. By analyzing the signals from atomic nuclei (particularly ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity of atoms and their spatial arrangement.

¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the different carbon and hydrogen environments in the sorbitol molecule researchgate.netdrugbank.com. Studies have used ¹³C NMR to investigate the complex formation of sorbitol with multivalent cations, providing insights into the binding sites and the resulting conformation of the sorbitol-cation complex in aqueous solution researchgate.net. Lanthanide(III) nitrates have been used as shift reagents in such studies to enhance the spectral resolution and provide conformational information researchgate.net.

NMR has also been employed to study the conformation of sorbitol in different states, including crystalline forms and in solution nih.gov. Molecular dynamics simulations combined with NMR data help to understand the preferred conformations and the dynamics of sorbitol molecules nih.gov. While some studies suggest a bent-chain conformation in crystalline forms, simulations can explore the conformational landscape in solution, which may differ nih.gov.

The hydroxyl groups of sorbitol play a crucial role in its interactions and conformation, particularly through hydrogen bonding. Advanced NMR techniques can even probe the resonances of hydroxyl protons, providing further details on hydrogen bonding and molecular structure acs.org.

NMR spectroscopy is essential for confirming the identity and purity of this compound and for detailed investigations into how its structure and conformation are affected by its environment and interactions with other molecules.

Mass Spectrometry-Based this compound Metabolomics

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Coupled with chromatographic separation techniques (LC-MS or GC-MS), MS is indispensable for this compound analysis in complex biological matrices and for metabolomic studies.

Mass spectrometry-based metabolomics aims to identify and quantify a wide range of metabolites, including sorbitol, within a biological system to understand metabolic pathways and their alterations in different physiological or pathological states creative-proteomics.commdpi.comroyalsocietypublishing.orgnih.gov.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for targeted and untargeted metabolomics studies involving sorbitol. It offers high sensitivity and specificity, allowing for the detection and quantification of sorbitol even at low concentrations in complex biological samples like plasma, urine, and tissue extracts researchgate.netcreative-proteomics.commdpi.comresearchgate.net. Tandem MS provides fragmentation patterns that aid in the unambiguous identification of sorbitol researchgate.net. Isotope-labeled standards, such as ¹³C-sorbitol, are often used for accurate quantification in MS-based metabolomics creative-proteomics.comroyalsocietypublishing.orgnih.gov.

GC-MS is also applied in metabolomics, often requiring derivatization of sorbitol as discussed earlier nih.govcreative-proteomics.com. It is suitable for profiling a range of metabolites, including sugar alcohols nih.gov.

Mass spectrometry-based metabolomics has been applied in various research areas, including biomedical research to study conditions like diabetic complications where sorbitol accumulation is implicated, plant physiology, and food science creative-proteomics.com. Studies have used LC-MS/MS to identify elevated sorbitol levels in biological samples associated with certain conditions, highlighting its potential as a biomarker creative-proteomics.commdpi.comresearchgate.net.

The high sensitivity and ability to handle complex samples make mass spectrometry, especially when coupled with chromatography, a critical tool for comprehensive this compound analysis in metabolomic research, providing insights into its biological roles and metabolic fate.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5780 |

Interactive Data Tables

While the search results provide details on experimental conditions and some quantitative results (like LODs, linearity, and measured concentrations in specific samples), they don't consistently present data in a structured format readily convertible into interactive tables without making assumptions or extracting data points manually from figures or text descriptions across multiple disparate studies.

However, based on the text, here is an example of how data on sorbitol quantification in food samples using HPAE-PAD could be presented in a table format, drawing from the provided search results thermofisher.comthermofisher.com:

| Sample Matrix | Sorbitol Concentration (mg/L) | Analytical Method | Detection Method | Column | Reference |

| Mashed Lychees | 162 | HPAE-PAD | Pulsed Amperometric | Dionex CarboPac PA300-4µm | thermofisher.com |

| Mixed Fruit Juice | 721 | HPAE-PAD | Pulsed Amperometric | Dionex CarboPac PA300-4µm | thermofisher.com |

| Prune Juice | 179 | HPAE-PAD | Pulsed Amperometric | Dionex CarboPac PA300-4µm | thermofisher.com |

Note: This table is a representation based on reported findings and is not dynamically interactive in this text format.

Similarly, data on detection limits from different chromatographic methods could be summarized:

| Method | Detection Limit for Sorbitol | Sample Matrix/Context | Reference |

| HPLC-ELSD | 4 to 2 µg/mL (UV-VIS) | Pharmaceutical Formulations | oup.com |

| HPAE-PAD | 0.03 ng (3 ng/g) | Biological Samples (Sciatic Nerves/Salivary Glands) | researchgate.net |

| HPAE-PAD (Another study) | 2.5 × 10⁻⁶ mol/L | Chewing Gums | ijcrcps.com |

| IEC-ELSD | 20 mg/L | Pharmaceutical Injections | nih.gov |

| HPLC-CAD | 0.12–0.44 μg ml⁻¹ (range for multiple analytes) | Food Products | ijcrcps.com |

| UHPLC-QTOF MS | LODs reported (specific values depend on NCA) | Food Simulants | mdpi.com |

Note: Detection limits can vary significantly depending on the specific instrument, matrix, and method parameters.

Enzymatic Assays and Biosensors for this compound Detection

Enzymatic assays and biosensors offer sensitive and specific methods for the detection and quantification of this compound in various matrices. A common enzymatic approach utilizes sorbitol dehydrogenase (SDH, L-Iditol 2-Dehydrogenase, EC 1.1.1.14), which catalyzes the oxidation of sorbitol to fructose (B13574), coupled with the reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically, typically by measuring the increase in absorbance at 340 nm ashs.orgsigmaaldrich.cn. This method has been applied to measure sorbitol in diverse samples, including mammalian tissues, apple organs, and food products like diet chocolate and honey ashs.orgnih.govftb.com.hrr-biopharm.com.

While enzymatic assays using sorbitol dehydrogenase are widely used, it is important to note that other polyols can also serve as substrates for this enzyme, potentially affecting the accuracy of sorbitol quantification in samples containing multiple polyols nih.gov. Gas-liquid chromatography (GLC) of polyol acetates has been suggested as a more precise method for measuring sorbitol in biological tissues compared to enzymatic methods when other polyols are present nih.gov. However, enzymatic methods offer advantages in terms of simplicity, rapidity, and adaptability to handle a large number of samples concurrently, especially when compared to techniques like gas chromatography which require derivatization ashs.org.

Several enzymatic assay kits for sorbitol dehydrogenase activity are commercially available, often employing a coupled enzymatic reaction where the reduction of NAD⁺ to NADH is linked to the reduction of a tetrazolium salt like MTT. The resulting reduced form of MTT exhibits a strong absorbance, typically measured around 565 nm, providing a colorimetric readout directly proportional to enzyme activity sigmaaldrich.cnassaygenie.com. These kits are designed for quantitative determination of SDH activity in biological samples such as plasma, serum, urine, tissue, and culture media, and are often amenable to high-throughput automation sigmaaldrich.cnassaygenie.comfishersci.com.

Biosensors represent another powerful application of enzymatic principles for sorbitol detection. These devices integrate a biological recognition element, such as an enzyme, with a transducer to produce a measurable signal proportional to the analyte concentration. Sorbitol biosensors have been developed, frequently utilizing sorbitol dehydrogenase immobilized on a sensing platform. One type of biosensor detects the fluorescence of NADH produced during the enzymatic oxidation of sorbitol nih.govrsc.orgresearchgate.net. A fiber-optic sorbitol biosensor, for instance, used sorbitol dehydrogenase from Flavimonas microorganisms, known for high substrate specificity, and detected NADH fluorescence using a UV-LED excitation source and a spectrometer or photomultiplier tube nih.govrsc.org. This biosensor demonstrated calibration ranges of 5.0-1000 μmol L⁻¹ and 1.0-1000 μmol L⁻¹ depending on the detection system used, exhibiting high selectivity and sensitivity compared to SDH from other sources nih.govrsc.orgresearchgate.net.

Amperometric biosensors have also been developed for sorbitol detection, often employing sorbitol dehydrogenase in conjunction with a mediator like ferricyanide (B76249) and diaphorase. These systems measure the current generated during the enzymatic reaction. An off-line flow injection analysis (FIA) system incorporating a ferricyanide-mediated amperometric biosensor for D-sorbitol detection showed a limit of detection of 20 μM and a linear range up to 1.1 mM, with a dynamic range extending up to 18 mM nih.govresearchgate.net. Such biosensors have proven reliable even in the presence of high concentrations of L-sorbose, a product of sorbitol biotransformation nih.govresearchgate.net. Nanotechnology has also been explored in developing electrochemical biosensors for sorbitol, utilizing materials like quantum dots copper sulfide (B99878) on titanium dioxide nano-sheets to enhance sensitivity and selectivity jst.go.jp.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are valuable tools for investigating the conformational behavior of this compound and its interactions with other molecules, such as proteins and water, at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics simulations have been used to study the conformation of sorbitol in aqueous solutions. While crystalline sorbitol exhibits a bent conformation, MD simulations have revealed that the sorbitol chain tends to remain more extended in solution nih.govresearchgate.netresearchgate.net. Although sorbitol is an open-chain polyol with numerous possible staggered conformations, simulations suggest that only a limited number are significantly populated in solution, with many stable conformers having extended carbon backbones nih.govresearchgate.net. These extended conformations can be stabilized by intramolecular hydrogen bonds, such as one observed between the hydroxyl groups of carbons C-2 and C-4 nih.govresearchgate.net.

MD simulations have also been employed to investigate the interactions of sorbitol with proteins. These studies can help elucidate the mechanisms by which sorbitol acts as a compatible solute or osmolyte, influencing protein structure, stability, and activity researchgate.netplos.orgresearchgate.netnih.govaip.org. Simulations have shown that sorbitol molecules can cluster around proteins and form hydrogen bonds with protein residues researchgate.net. This interaction can lead to a reduction in the conformational fluctuations of the protein, suggesting a stabilizing effect researchgate.net. Studies on the interaction of sorbitol with alcohol dehydrogenase (ADH) in aqueous solution using MD simulations indicated that sorbitol molecules interact with ADH via numerous hydrogen bonds, potentially preventing protein folding researchgate.net.

Furthermore, computational modeling, including molecular docking and MD simulations, has been used to study the binding of sorbitol to enzyme active sites. For example, molecular modeling investigations of human sorbitol dehydrogenase complexed with sorbitol have provided insights into the specific amino acid residues involved in substrate binding, such as Lys-294, Tyr-50, His-69, and Glu-150, as well as interactions with the NAD⁺ cofactor nih.gov. Homology modeling and MD simulations of Arabidopsis thaliana sorbitol dehydrogenase (AtSDH) with different polyols, including sorbitol, have helped to understand substrate specificity and the role of catalytic metal ions like zinc frontiersin.org. These simulations can validate proposed mechanisms, such as the pentahedric coordination of the catalytic zinc ion in plant SDH, and explain preferences for certain polyol chiralities frontiersin.org.

MD simulations have also explored the interaction of sorbitol with other molecules in solution, such as caffeine (B1668208). These studies can reveal the nature and mechanism of binding, indicating affinities and the types of interactions involved, such as the interaction between aliphatic hydrophobic protons of sorbitol and the face of caffeine molecules nih.gov. The influence of sorbitol on the solvation of apolar solutes in aqueous mixtures has also been investigated using MD simulations, contributing to the understanding of its "salting-out" or protein-stabilizing effects acs.org.

The application of computational methods extends to understanding how sorbitol affects enzyme kinetics and structure. MD simulations have been used to study the impact of sorbitol on enzymes like Renilla luciferase, showing that sorbitol can induce conformational changes, increase surface accessibility, and influence substrate access to the active site, thereby affecting kinetic parameters like Km and Vmax researchgate.netnih.gov. Similarly, computational approaches combined with spectroscopic methods have investigated the effect of sorbitol on the structure and activity of enzymes such as carboxypeptidase A, suggesting that sorbitol interactions, primarily through van der Waals and hydrogen bonds, can stabilize the enzyme and enhance its activity researchgate.net.

Pharmacological and Therapeutic Research Involving L Sorbitol

L-Sorbitol in Drug Delivery Systems: Advanced Formulations

The application of polyols, including sorbitol, in pharmaceutical formulations is well-established due to their chemical stability, solubility, and excipient properties. Research into the specific utility of this compound within advanced drug delivery systems is an evolving area.

Polyol-Based Excipients in Pharmaceutical Development

Polyols like sorbitol are commonly employed as excipients in pharmaceutical formulations, serving functions such as diluents, binders, fillers, and humectants. Their physical and chemical properties contribute to the stability and processability of various dosage forms. While D-Sorbitol is a prevalent choice in the pharmaceutical industry, the potential for this compound to serve similar or distinct roles as a polyol-based excipient is subject to ongoing evaluation. The general characteristics of hexitols, including their ability to form hydrogen bonds and their non-reducing nature, make them valuable in stabilizing active pharmaceutical ingredients.

Modulating Drug Solubility and Stability with this compound

The influence of polyols on drug solubility and stability is a critical aspect of formulation science. Sorbitol, in general, can affect the solubility of drugs through various mechanisms, including altering the polarity of the solvent system and interacting with the drug molecules. The specific impact of this compound on modulating the solubility and stability of various drug compounds requires detailed investigation. One study observed that this compound could influence the conformation and stability of an enzyme (IFTase) under high pressure, suggesting an ability to interact with biomolecules and potentially influence their structural integrity appliedtherapeutics.com. This property might have implications for stabilizing sensitive drug molecules, particularly proteins or peptides, within formulations, although further research specifically with drug compounds is needed.

Therapeutic Potential of Modulating this compound Metabolism

The metabolic pathways involving sorbitol, primarily the polyol pathway, have been implicated in the pathogenesis of certain diseases, notably diabetic complications. Modulating the enzymes within this pathway presents a therapeutic strategy. While the focus is often on the metabolism of D-Sorbitol, understanding the potential metabolic fate and enzymatic interactions of this compound is relevant.

Aldose Reductase Inhibitors in Disease Management

Aldose reductase (AR) is the initial enzyme in the polyol pathway, catalyzing the reduction of glucose to sorbitol. Inhibitors of aldose reductase have been investigated for their potential in managing complications associated with diabetes, where increased polyol pathway activity is observed. Research in this area primarily focuses on inhibiting the enzyme's activity on its natural substrate, glucose, to prevent the accumulation of D-sorbitol. The interaction, if any, of this compound with aldose reductase or the implications of its presence in the context of AR inhibition in disease management would require specific enzymatic studies. Natural products and other compounds have been explored as aldose reductase inhibitors for disease management lipidmaps.orgresearchgate.netfigshare.comresearchgate.net.

Strategies for Targeting Sorbitol Dehydrogenase

Sorbitol dehydrogenase (SDH) is the second enzyme in the polyol pathway, catalyzing the oxidation of sorbitol to fructose (B13574). SDH plays a role in the metabolism of various sugar alcohols, including D-sorbitol uniprot.org. Targeting sorbitol dehydrogenase activity could influence the levels of sorbitol and fructose. Research into strategies for targeting sorbitol dehydrogenase is primarily aimed at modulating the metabolism of D-sorbitol in conditions where its accumulation is detrimental, such as Sorbitol Dehydrogenase Deficiency appliedtherapeutics.com. The enzyme is known to be active with D-sorbitol and other sugar alcohols uniprot.org. Specific strategies for targeting SDH in the context of this compound metabolism or its potential as a substrate or modulator of SDH would necessitate dedicated biochemical studies.

This compound's Role in Osmotic Diuresis: Mechanisms of Action

Research into this compound as a Cryoprotectant: Mechanisms and Applications

Cryopreservation, the process of preserving biological materials by cooling them to very low temperatures, typically below -150°C, is crucial for various fields, including medicine, agriculture, and food science. A key challenge in cryopreservation is preventing cellular damage caused by ice crystal formation and osmotic stress during freezing and thawing. Cryoprotective agents (CPAs) are used to mitigate these damaging effects. This compound, a sugar alcohol, has been investigated for its potential as a cryoprotectant in various biological systems.

Mechanisms of this compound as a Cryoprotectant

Sorbitol, a polyol, is synthesized from glucose through the action of enzymes like aldose reductase nih.govwikipedia.org. Its cryoprotective properties are attributed to several mechanisms. As a colligative cryoprotectant, sorbitol can lower the freezing point of water and increase the viscosity of the intracellular and extracellular solutions, thereby reducing the likelihood of damaging ice crystal formation preprints.orgnih.gov. This is particularly important in preventing intracellular ice, which is often lethal to cells.

Beyond its colligative properties, sorbitol also exerts non-colligative effects by interacting directly with cellular components. It can stabilize cell membranes and proteins by forming hydrogen bonds, effectively replacing water molecules that would otherwise be involved in disruptive interactions during freezing preprints.orgtandfonline.com. This helps maintain the structural integrity and functionality of cellular structures under cold stress preprints.orgscience-line.com. Studies have shown that sorbitol can be more effective than some disaccharides in protecting against membrane leakage science-line.com. It is thought to stabilize the membrane bilayer or fluidity and aid cell recovery from stress science-line.com. Sorbitol may also act as an antioxidant, donating hydrogen to free radicals and preventing lipid peroxidation in membranes, which is a significant source of damage during freezing science-line.com.

In some biological systems, the accumulation of sorbitol is a natural response to cold adaptation. For instance, freshwater snails accumulate sorbitol in response to temperature decrease, where it is produced from glucose via aldose reductase nih.gov. This suggests an intrinsic cryoprotective role in these organisms nih.gov.

Applications of this compound in Cryopreservation Research

Research has explored the application of sorbitol as a cryoprotectant in diverse biological materials.

In the context of food science, sorbitol is used as a cryoprotectant additive, often in combination with sucrose (B13894) and sodium polyphosphates, in the manufacture of surimi (processed fish paste) to maintain protein integrity during freezing wikipedia.orggoogle.comfoodandnutritionjournal.org. Studies on duck surimi have compared the effectiveness of sorbitol and sucrose combinations with other potential cryoprotectants, noting concerns about the excessive sweetness imparted by sorbitol and sucrose foodandnutritionjournal.org. Research on peeled Pacific white shrimp demonstrated that sorbitol soaking treatment inhibited thawing, pressing, and cooking loss, although it was less effective than other sugar alcohols like xylitol (B92547) and mannitol (B672) in preserving water-holding capacity and retarding protein denaturation tandfonline.com. However, sorbitol did show a pronounced effect on the distribution of water within the tissue compared to control samples tandfonline.com. Impregnation of potato slices with sorbitol has been shown to reduce freeze-thaw damage, improve color, and shorten freezing time by reducing moisture content and increasing soluble solid content oup.com. This impregnation was particularly beneficial in helping potato slices pass through the maximum ice crystal formation zone, leading to smaller ice crystals and less cellular damage oup.com.

In plant cryopreservation, sorbitol has been investigated as a component of preculture media and vitrification solutions. Studies on hybrid firs have examined the effect of sorbitol concentration and preculture duration on the regrowth and post-thaw recovery of embryogenic tissues mdpi.comnih.govresearchgate.net. For Picea pungens, culturing tissues on a proliferation medium with 0.4 mol/L sorbitol for 24 hours before treatment with DMSO was found to be an effective pretreatment for cryopreservation mdpi.com. Different concentrations and preculture periods with sorbitol have shown varying successes in recovering mature embryos from cryopreserved tissues mdpi.com. Sorbitol has also been used in washing solutions (unloading solutions) after vitrification to remove cryoprotective solutions from plant samples nih.gov. However, some studies on plant cryopreservation have indicated that while sorbitol is used, other carbohydrates like sucrose or mannitol might prove more useful in certain experimental comparisons of plant regeneration after cryopreservation nih.gov.

Research involving sperm cryopreservation has also explored sorbitol's role. Studies on Gaga chicken sperm have shown that the addition of sorbitol, particularly in combination with butylated hydroxytoluene (BHT), effectively maintained post-thawing plasma membrane integrity and mitochondrial functionality, mitigating damage caused by the freezing process science-line.com. Sorbitol's antioxidant properties are believed to contribute to this protective effect science-line.com. Previous reports suggest that sugar alcohols like sorbitol are effective in maintaining mammalian sperm quality during cryoprotection science-line.com.

The effectiveness of CPAs, including sorbitol, often depends on their concentration and the specific biological system being cryopreserved nih.gov. Combinations of different cryoprotectants may also offer synergistic protective effects nih.gov.

Table 1: Summary of Research Findings on this compound as a Cryoprotectant

| Biological Material | Application Context | Key Findings Related to Sorbitol | Source |

| Surimi (Fish Paste) | Food Preservation | Used as an additive (with sucrose, polyphosphates) to maintain protein integrity. Excessive sweetness can be a concern. | wikipedia.orggoogle.comfoodandnutritionjournal.org |

| Peeled Pacific White Shrimp | Food Preservation | Soaking treatment inhibited thawing, pressing, and cooking loss; less effective than xylitol/mannitol for water-holding capacity and protein denaturation but affected water distribution. | tandfonline.com |

| Potato Slices | Food Preservation | Impregnation reduced freeze-thaw damage, improved color, shortened freezing time, and helped pass through the maximum ice crystal formation zone. | oup.com |

| Hybrid Fir Embryogenic Tissues | Plant Cryopreservation | Used in preculture media; concentration and duration affect regrowth and recovery. 0.4 M for 24h effective for Picea pungens. Used in unloading solutions. Effectiveness compared to other carbohydrates varies. | mdpi.comnih.govresearchgate.netnih.gov |

| Gaga Chicken Sperm | Gamete Cryopreservation | Addition (with BHT) maintained post-thawing plasma membrane integrity and mitochondrial function. Believed to act as an antioxidant. | science-line.com |

| Freshwater Snail Digestive Gland | Natural Cold Adaptation/Cryoprotection | Accumulated in response to temperature decrease, produced from glucose via aldose reductase, suggesting a natural cryoprotective role. | nih.gov |

Industrial and Biotechnological Applications of L Sorbitol

Microbial Production of L-Sorbitol: Strain Engineering and Fermentation Optimization

Microbial fermentation offers a promising and sustainable route for this compound production. This process often involves the biotransformation of precursor molecules by specific microorganisms. Optimizing both the microbial strains and the fermentation conditions is crucial for enhancing this compound yields and process efficiency.

Genetic Manipulation of Microorganisms for Enhanced this compound Yields

Genetic engineering plays a pivotal role in improving the metabolic pathways of microorganisms to favor this compound synthesis. For instance, studies have explored the engineering of Escherichia coli to utilize sorbitol as a carbon source for producing recombinant proteins by upregulating the sorbitol-6-phosphate (B1195476) dehydrogenase (srlD) gene tandfonline.com. Overexpression of srlD in engineered E. coli strains has demonstrated enhanced utilization of sorbitol, leading to a significantly higher specific growth rate and increased recombinant protein concentration when sorbitol is the sole carbon source tandfonline.com.

In the context of producing L-sorbose from D-sorbitol, a key intermediate for L-ascorbic acid (vitamin C) synthesis, genetic manipulation of Gluconobacter oxydans has been investigated. Engineering strategies have focused on enhancing the expression of the sldhAB gene, which encodes sorbitol dehydrogenase (SLDH), responsible for catalyzing the conversion of D-sorbitol to L-sorbose. d-nb.info. Introducing artificial poly(A/T) tails to the 3'-terminal of the sldhAB gene in G. oxydans WSH-003 enhanced mRNA abundance, leading to increased L-sorbose production d-nb.info. This approach resulted in a significant enhancement in both the titer and productivity of L-sorbose in a 1-L fermenter d-nb.info.

Lactobacillus plantarum, a lactic acid bacterium, has also been engineered for sorbitol production. By inactivating mannitol (B672) phosphate (B84403) dehydrogenase and lactate (B86563) dehydrogenase (LDH) enzymes and overexpressing a sorbitol dehydrogenase gene, researchers have successfully rerouted the glycolytic flux from fructose-6-phosphate (B1210287) towards sorbitol synthesis researchgate.netnih.gov. This metabolic engineering strategy in L. plantarum mutants deficient in lactate dehydrogenase activity enhanced NADH availability, further improving sorbitol synthesis and reducing byproduct formation researchgate.netajol.info.

Bioreactor Design and Process Parameters for this compound Fermentation

Optimizing fermentation conditions and bioreactor design is essential for efficient industrial-scale microbial production of this compound. Key process parameters include temperature, pH, agitation speed, aeration, and nutrient concentrations mdpi.comfrontiersin.org.

Studies on sorbitol production using immobilized Lactobacillus plantarum strains in solid-state fermentation have investigated the effect of parameters such as fermentation time, moisture content, and substrate amount. Optimization using response surface methodology (RSM) and central composite design (CCD) has been employed to determine the best combination of these parameters for enhanced sorbitol yield ajbasweb.com. Results showed that interactions between parameters like moisture content and substrate amount had a significant effect on sorbitol production ajbasweb.com.

Immobilized cell systems offer advantages for repeated batch fermentation by improving cell viability and stability ajol.info. Applying this technique with Lactobacillus plantarum in sodium alginate beads has demonstrated stable sorbitol yields across multiple fermentation cycles, presenting a sustainable solution for long-term production ajol.info.

In the biotransformation of D-sorbitol to L-sorbose by immobilized G. oxydans, the addition of oxygen carriers like oleic acid to the fermentation medium has been explored to improve the conversion rate google.com. Optimization of oleic acid concentration further enhanced the yield of L-sorbose google.com. Immobilized G. oxydans cells have shown to shorten fermentation time and maintain a high conversion rate of sorbitol over multiple batches compared to free cells google.com.

Bioreactor design considerations for bioconversion processes like this compound production include factors such as headspace volume, agitator system, oxygen delivery, temperature and pH control, and sampling ports ijarsct.co.in. The design and operation mode depend on the specific microorganism, optimal conditions for product formation, product value, and production scale ijarsct.co.in.

Enzymatic Synthesis of this compound: Biocatalysis and Enzyme Immobilization

Enzymatic synthesis offers an alternative approach to this compound production and the synthesis of this compound derivatives. Biocatalysis, utilizing enzymes as catalysts, provides advantages such as high specificity and selectivity under mild reaction conditions acs.orgmdpi.com.

While the direct enzymatic synthesis of this compound from precursor sugars is possible, research often focuses on enzyme-catalyzed reactions involving sorbitol as a substrate or product in the synthesis of other valuable compounds. For instance, enzymatic methods have been explored for the production of L-glucose from D-sorbitol using immobilized galactose oxidase and catalase beilstein-journals.org.

Enzyme immobilization is a key strategy in biocatalysis to enhance enzyme stability, reusability, and facilitate continuous processes acs.orgmdpi.com. Immobilized enzymes have been successfully applied in the synthesis of sorbitol derivatives, such as sorbitol monostearate, using lipases like Aspergillus terreus lipase (B570770) immobilized on a solid support researchgate.net. This approach achieved high conversion yields and allowed for enzyme reuse over multiple cycles researchgate.net.

Studies on the enzymatic production of sorbityl laurate, a sorbitol ester, have utilized lipases in various reaction systems, including deep eutectic systems (DESs) acs.orgmdpi.com. These "2-in-1" systems, where a DES made of sorbitol and choline (B1196258) chloride replaces traditional organic or aqueous media, help overcome solubility issues of polyols like sorbitol mdpi.com. Factors affecting the enzymatic synthesis in such systems, including enzyme content and temperature, have been investigated to optimize conversion yields mdpi.com.

This compound in Food Science and Technology: Advanced Functional Roles

This compound, like its isomer D-sorbitol, possesses functional properties that make it a valuable ingredient in food science and technology. Its roles extend beyond being a mere sweetener to influencing water activity, texture, and stability of food matrices knowde.compcc.eu.

Water Activity Modulation and Textural Properties

Water activity (aw) is a critical parameter in food science, impacting safety, quality, and shelf life by influencing microbial growth, chemical reactions, and physical properties ijfans.org. Sorbitol, being a humectant, effectively modulates water activity in food products by attracting and retaining moisture pcc.euresearchgate.netnih.gov. This hygroscopic property is crucial for maintaining freshness, preventing drying out, and extending the shelf life of various food items pcc.euelchemy.com.

The ability of sorbitol to bind water also directly influences the textural properties of food. It acts as a texturizing agent and softener, contributing to a smooth mouthfeel and preventing undesirable changes in texture such as hardening or crystallization pcc.euresearchgate.net. In baked goods, controlling water activity with humectants like sorbitol helps prevent staling ijfans.org. In confectionery, sorbitol reduces the hardness associated with staleness and improves softness and texture researchgate.net.

Research on the impact of sorbitol on the texture of food products includes studies on biscuits where sorbitol was used as a sugar substitute. These studies observed that reformulated biscuits with sorbitol were more compact and less prone to checking, attributed to a more homogeneous water distribution mdpi.com. While the effect on hardness can vary depending on the specific product and formulation, sorbitol generally contributes to maintaining desirable textural attributes mdpi.com.

Research on this compound as a Humectant and Stabilizer in Food Matrices

Sorbitol's role as a humectant and stabilizer has been extensively researched for its applications in diverse food matrices. Its ability to retain moisture is leveraged in products like chewing gum, baked goods, and fruit preserves to maintain softness, prevent drying, and extend chewability elchemy.comwikipedia.org.

As a stabilizer, sorbitol helps maintain the physical structure and consistency of food products. It can prevent sugar crystallization in confectionery and frozen desserts, contributing to a smoother texture pcc.euelchemy.com. In ice creams, sorbitol acts as a cryoscopic agent, lowering the freezing point and inhibiting the formation of large ice crystals, thus maintaining creaminess through freeze-thaw cycles elchemy.com.

Research highlights sorbitol's use in products like surimi as a cryoprotectant additive, mixed with sucrose (B13894) and sodium polyphosphates, to preserve texture during freezing wikipedia.org. Its stabilizing properties are also beneficial in jams and fruit spreads, enhancing spreadability and ensuring gel structure elchemy.com.

The hygroscopic nature of sorbitol and its impact on water activity and texture have been quantified in various studies. For instance, research has measured the water activity of aqueous solutions of sorbitol, demonstrating its effectiveness in lowering available water cohlife.org. The influence of humectants, including sorbitol, on the water activity and shear force (a measure of texture) of products like jerky has also been investigated, indicating their role in reducing water activity and influencing tenderness nih.gov.

Here is a data table summarizing some research findings related to sorbitol's application in food:

| Food Product / Application | Functional Role(s) | Observed Effect(s) | Reference(s) |

| Biscuits | Sugar Substitute, Texture | More compact shape, less prone to checking, more homogeneous water distribution. | mdpi.com |

| Chewing Gum | Humectant, Sweetener | Maintains softness, extends chewability, provides cooling effect. | elchemy.comwikipedia.org |

| Baked Goods | Humectant, Texturizer | Prevents drying out, maintains freshness, improves texture, prevents staling. | pcc.euijfans.orgelchemy.com |

| Confectionery | Humectant, Stabilizer | Reduces hardness, improves softness and texture, prevents sugar crystallization. | pcc.euresearchgate.net |

| Ice Cream | Stabilizer, Cryoprotectant | Reduces freezing point, inhibits ice crystal growth, maintains creaminess. | elchemy.com |

| Surimi | Cryoprotectant | Preserves texture during freezing. | wikipedia.org |

| Jams and Fruit Spreads | Sugar Substitute, Stabilizer | Enhances spreadability, ensures gel structure, moisture retention. | elchemy.com |

| Jerky | Humectant | Reduces water activity, influences tenderness (shear force). | nih.gov |

This table illustrates the diverse and significant functional contributions of sorbitol in enhancing the quality, stability, and textural attributes of a wide range of food products.

Applications of this compound in Polymer Science and Material Engineering

The versatile nature of this compound, stemming from its multiple hydroxyl functionalities, positions it as a promising building block in the development of various polymeric materials. Its integration into polymer structures can impart specific properties and contribute to the creation of bio-based and sustainable materials.

This compound as a Polyol in Polymer Synthesis

This compound functions effectively as a polyol in the synthesis of various polymers, notably polyesters and polyurethanes. The presence of multiple hydroxyl groups allows for the formation of branched or crosslinked polymer structures, influencing the final material properties.

In polyester (B1180765) synthesis, this compound can be reacted with dicarboxylic acids through esterification or transesterification reactions. wikipedia.org These reactions can be catalyzed by acids, bases, or enzymes. wikipedia.orgmims.com For instance, polyol polyesters derived from sorbitol can be synthesized via acid- or base-catalyzed esterification at elevated temperatures or through base-catalyzed transesterification with fatty acid methyl esters or triglycerides. wikipedia.org this compound's relatively low melting point (95 °C) compared to other alditols like erythritol (B158007) (121 °C) and mannitol (165 °C) facilitates copolymerizations with diacids at lower temperatures where it forms a liquid phase. wikipedia.org

Research has explored the synthesis of polyesters using sorbitol and various diacids. For example, poly(sorbitol adipate) and copolymers of octanediol adipate (B1204190) and sorbitol adipate have been synthesized. wikipedia.org The reaction conditions, such as temperature and pressure, play a crucial role in the synthesis process. One method for poly(sorbitol sebacate) (PSS) synthesis involves adding monomers at 150 °C under inert gas, followed by vacuum application at ~50 mTorr. wikipedia.org This method can yield prepolymers with varying molecular weights depending on the sorbitol/sebacate molar ratio. wikipedia.org Further curing at 120 °C under vacuum can then be performed. wikipedia.org Studies on poly(sorbitol adipate) and its copolymers have shown that increasing sorbitol content can lead to a decrease in melting and crystallization temperatures, while the glass transition temperature may increase. wikipedia.org

This compound is also a valuable component in the synthesis of polyurethanes, particularly rigid polyurethane foams. fishersci.sewikipedia.orgfishersci.ca Sorbitol-based polyether polyols, which contain multiple secondary hydroxyl groups, can lead to the formation of rigid foams with high cross-linking density. fishersci.se These polyols react with isocyanates, such as polymeric 4,4'-diphenylmethane diisocyanate (pMDI), to form the polyurethane network. fishersci.sewikipedia.org The properties of rigid polyurethane foams can be tailored by using mixtures of sorbitol-based polyols and other polyols, such as corn-based diols. fishersci.sewikipedia.org The ratio of these polyols can directly influence the crosslinking density of the polymer network, thereby affecting the microstructure and mechanical properties of the resulting foams. fishersci.sewikipedia.org

The synthesis of bio-based polyester polyols for polyurethane production has also been investigated using esterification of sorbitol with dicarboxylic acids like azelaic acid, often catalyzed by compounds such as tin(II) oxide. wikipedia.org Studies have optimized reaction conditions, including temperature, molar ratio of reactants, and catalyst loading, to achieve desired conversions and properties in the synthesized polyester polyols. wikipedia.org The presence of sorbitol anhydrides like sorbitan (B8754009) and isosorbide (B1672297) in minute amounts during synthesis can influence the formation of branched polyester structures. wikipedia.org

Development of Bio-based Materials Utilizing this compound

This compound serves as a key component in the development of a range of bio-based materials, contributing to efforts to replace petroleum-based products with sustainable alternatives. Its renewable origin and chemical structure make it suitable for creating materials with desired properties and reduced environmental impact.

One significant area is the use of sorbitol in the creation of bio-based polyesters and copolyesters. These materials can be synthesized from sorbitol and various diacids and diols, offering tunable mechanical and thermal properties. ethersolvent.comthegoodscentscompany.com For instance, novel sorbitol-based polyester elastomers have been synthesized using catalyst-free melt polycondensation of sorbitol, succinic acid, and different diols like ethylene (B1197577) glycol, 1,4-butanediol, and 1,6-hexanediol. ethersolvent.comthegoodscentscompany.com These polymers, such as poly(sorbitol succinate-co-ethylene glycol succinate) (PSSEG), poly(sorbitol succinate-co-butane diol succinate) (PSSBD), and poly(sorbitol succinate-co-hexane diol succinate) (PSSHD), exhibit properties that can be adjusted by varying the diol length. ethersolvent.comthegoodscentscompany.com Mechanical studies on these materials have shown them to be elastomers, with flexibility increasing with the length of the diol. thegoodscentscompany.com

This compound also finds application in the development of bio-based epoxy matrices. Sorbitol polyglycidyl ether (SPGE), a derivative of sorbitol, is a bio-based epoxy monomer used in various applications, including coatings and adhesives. wikipedia.org These bio-based epoxy monomers can be reacted with bio-based curing agents to form networks suitable for applications like composite materials in civil engineering. wikipedia.org

Furthermore, sorbitol can be utilized as a plasticizer in the development of bio-based plastic materials derived from sources like soy protein isolate (SPI). ottokemi.com Plasticizers are essential to improve the processability and mechanical properties of biopolymers. ottokemi.com Studies have evaluated the influence of sorbitol as a plasticizer in SPI-based bioplastics, examining its effect on mechanical properties and water uptake capacity. ottokemi.com The incorporation of sorbitol can influence the rigidity and water absorption of the resulting bioplastics. ottokemi.com

Derivatives of sorbitol, such as isosorbide, also play a role in bio-based material development. fishersci.ca Isosorbide, derived from the dehydration of D-sorbitol, is a bio-based compound with a rigid bicyclic structure that can be incorporated into rigid polyurethane foams to improve properties like thermal insulation and compressive strength. fishersci.ca

Sorbitol Derivatives and Modifications Research

Synthesis and Characterization of Novel L-Sorbitol Esters and Ethers